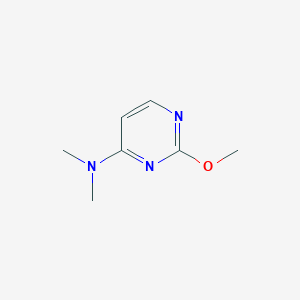

2-Methoxy-N,N-dimethylpyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-10(2)6-4-5-8-7(9-6)11-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVMODFGYCIDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575887 | |

| Record name | 2-Methoxy-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57054-82-7 | |

| Record name | 2-Methoxy-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-N,N-dimethylpyrimidin-4-amine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-N,N-dimethylpyrimidin-4-amine. As a substituted pyrimidine, this compound represents a valuable heterocyclic scaffold for researchers in medicinal chemistry and materials science. This document details its structural characteristics, predicted spectroscopic profile, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications in drug discovery. Safety and handling protocols based on data from analogous structures are also provided to ensure safe laboratory use.

Introduction

The pyrimidine ring is a cornerstone of heterocyclic chemistry, forming the core of essential biomolecules such as the nucleobases cytosine, thymine, and uracil.[1] Its derivatives are of immense interest in pharmaceutical and agrochemical research, exhibiting a wide array of biological activities including antiviral, anticancer, and antimalarial properties.[1][2] this compound belongs to this privileged class of compounds. It features a pyrimidine core functionalized with two key electron-donating groups: a methoxy group at the C2 position and a dimethylamino group at the C4 position. This specific substitution pattern imparts distinct electronic and steric properties, making it a versatile building block for the synthesis of more complex molecular architectures.

This guide serves as a technical resource for researchers, offering insights into the molecule's fundamental properties, a robust framework for its synthesis and characterization, and a discussion of its potential in modern chemical research, particularly in the development of targeted therapeutics.

Chemical Identity and Structural Analysis

The structural foundation of this molecule is the pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. The substituents significantly influence the ring's electronic nature and reactivity.

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₁N₃O

-

Synonyms: 4-(Dimethylamino)-2-methoxypyrimidine

dot graph { layout="neato"; node [shape=plaintext]; edge [style=invis];

// Define nodes for atoms with positions N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

O7 [label="O", pos="-2.4,1.5!"]; C8 [label="CH3", pos="-3.5,0.75!"];

N9 [label="N", pos="0,-2.8!"]; C10 [label="CH3", pos="-1.1,-3.6!"]; C11 [label="CH3", pos="1.1,-3.6!"];

H5 [label="H", pos="2.2,-1.2!"]; H6 [label="H", pos="2.2,1.2!"];

// Draw bonds edge [style=solid]; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C2 -- O7; O7 -- C8;

C4 -- N9; N9 -- C10; N9 -- C11;

C5 -- H5; C6 -- H6;

// Double bonds edge [style=double]; N1 -- C6; C2 -- N3; C4 -- C5; } Structure of this compound

Structural Features and Electronic Effects:

-

Pyrimidine Core: The two nitrogen atoms make the ring electron-deficient compared to benzene, generally rendering it resistant to electrophilic attack and susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions.[3][4]

-

2-Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates, increasing electron density in the ring.

-

4-Dimethylamino Group (-N(CH₃)₂): This is also a very strong electron-donating group via resonance (+R effect), significantly activating the pyrimidine ring.

The combined effect of these two powerful electron-donating groups makes this specific pyrimidine derivative more electron-rich than the parent heterocycle, which modifies its characteristic reactivity, making electrophilic substitution at the C5 position more feasible.

Physicochemical Properties

| Property | Predicted Value / Estimate | Source / Basis |

| Molecular Weight | 153.18 g/mol | Calculated |

| Exact Mass | 153.08966 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Physical State | Likely a solid at room temperature | Analogy to similar pyrimidines |

| XLogP3 | ~1.0 - 1.5 | Computational Prediction |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Hydrogen Bond Acceptors | 4 (3x N, 1x O) | Structural Analysis |

| pKa (most basic) | ~5.5 - 6.5 (for the N1-protonated conjugate acid) | Estimated from similar pyrimidines |

Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted based on the chemical structure and known values for similar compounds. These serve as a guide for characterization.

¹H NMR Spectroscopy

-

δ ~ 7.8-8.0 ppm (d, 1H): This signal corresponds to the proton at C6 (H-6). It is adjacent to a nitrogen atom (N1) and coupled to the proton at C5, appearing as a doublet.

-

δ ~ 6.0-6.2 ppm (d, 1H): This signal corresponds to the proton at C5 (H-5). It is significantly shielded by the two strong electron-donating groups at C2 and C4 and is coupled to H-6, appearing as a doublet.

-

δ ~ 3.9-4.0 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methoxy (-OCH₃) group.

-

δ ~ 3.1-3.2 ppm (s, 6H): A singlet for the six equivalent protons of the two methyl groups of the dimethylamino (-N(CH₃)₂) moiety.

¹³C NMR Spectroscopy

-

δ ~ 168-170 ppm: Quaternary carbon at C2, attached to oxygen and two nitrogens.

-

δ ~ 162-164 ppm: Quaternary carbon at C4, attached to the dimethylamino group.

-

δ ~ 155-157 ppm: C6, deshielded by the adjacent N1.

-

δ ~ 90-92 ppm: C5, highly shielded by the strong resonance donation from both substituents.

-

δ ~ 54-55 ppm: Carbon of the methoxy (-OCH₃) group.

-

δ ~ 37-38 ppm: Carbons of the dimethylamino (-N(CH₃)₂) methyl groups.

Mass Spectrometry

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 153, corresponding to the molecular weight.

-

Nitrogen Rule: The molecule has an odd number of nitrogen atoms (3), so its molecular ion will have an odd m/z value, consistent with 153.

-

Key Fragmentation: Expect losses of methyl radicals (·CH₃, M-15), methoxy radicals (·OCH₃, M-31), and potentially fragments related to the dimethylamino group.

Infrared (IR) Spectroscopy

-

~2950-2850 cm⁻¹: C-H stretching vibrations from the methyl groups.

-

~1600-1620 cm⁻¹ and ~1550-1580 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic pyrimidine ring. The high intensity of these bands is expected due to the strong polarization from the substituents.

-

~1250-1350 cm⁻¹: C-N stretching vibrations (aromatic amine).

-

~1200-1250 cm⁻¹ (asymmetric) and ~1020-1050 cm⁻¹ (symmetric): C-O-C stretching of the methoxy group.

-

Absence of N-H bands: As a tertiary amine, there will be no N-H stretching bands in the 3300-3500 cm⁻¹ region.

Synthesis and Reactivity

Proposed Synthesis

A robust and logical synthesis route involves a sequential nucleophilic aromatic substitution (SₙAr) starting from a readily available dichloropyrimidine precursor. The order of substitution is critical to maximize yield and minimize side reactions. Adding the "harder" nucleophile (methoxide) first, followed by the "softer" nucleophile (dimethylamine), is often a successful strategy.

Experimental Protocol (Representative)

Objective: To synthesize this compound from 2,4-dichloropyrimidine.

Materials:

-

2,4-Dichloropyrimidine

-

Sodium methoxide (solid or solution in methanol)

-

Anhydrous Methanol

-

Dimethylamine (solution in ethanol or THF, or gas)

-

Anhydrous Ethanol (or other suitable solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

Step 1: Synthesis of 4-Chloro-2-methoxypyrimidine

-

To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol under a nitrogen atmosphere, cool the reaction vessel to 0 °C using an ice bath.

-

Slowly add a solution of sodium methoxide (1.0 eq) in methanol dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Causality Note: The selective monosubstitution at the C2 position is generally favored due to its higher reactivity. Slow addition at low temperature controls the exotherm and prevents undesired disubstitution.

-

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by carefully adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 4-chloro-2-methoxypyrimidine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-chloro-2-methoxypyrimidine (1.0 eq) in ethanol in a pressure-rated vessel.

-

Add an excess of dimethylamine solution (e.g., 2.0-3.0 eq).

-

Seal the vessel and heat the reaction to 60-80 °C for 6-12 hours.

-

Causality Note: Heating is required to overcome the activation energy for the second SₙAr reaction. Using a sealed vessel prevents the loss of the volatile dimethylamine.

-

-

Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess dimethylamine.

-

Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated aqueous NaHCO₃ (2x) to remove any amine salts, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Reactivity Profile

The dual electron-donating substituents make the C5 position of the ring relatively electron-rich and thus susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration), a reaction that is typically difficult on unsubstituted pyrimidine.[2] Conversely, the ring is now highly deactivated towards nucleophilic aromatic substitution , as the electron-donating groups would destabilize the negatively charged Meisenheimer intermediate. The methoxy group could potentially undergo ether cleavage under strong acidic conditions (e.g., HBr, BBr₃).

Applications in Research and Drug Development

While specific applications for this molecule are not widely documented, its structure is highly relevant to drug discovery. The aminopyrimidine scaffold is a well-established "privileged structure" known to interact with a multitude of biological targets, most notably protein kinases.

Potential Applications:

-

Kinase Inhibitor Scaffolding: Many FDA-approved kinase inhibitors contain a 2,4-disubstituted pyrimidine core. This molecule can serve as a starting point or fragment for designing inhibitors that target the ATP-binding site of kinases implicated in cancer and inflammatory diseases.

-

Fragment-Based Lead Discovery (FBLD): As a small, functionalized heterocycle, it is an ideal candidate for FBLD screening campaigns to identify initial hits against novel protein targets.

-

Building Block for Chemical Libraries: The C5 position offers a handle for further functionalization, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.

Safety and Handling

No specific GHS data exists for this compound. The following recommendations are based on the hazard profiles of structurally similar aminopyrimidines, which are often classified as harmful if swallowed and causing skin and eye irritation.[6][7][8]

-

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

-

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its chemical properties are defined by the interplay between the electron-deficient pyrimidine core and two strong electron-donating substituents. This guide provides a foundational understanding of its structure, predicted spectroscopic signatures, a viable synthetic route, and potential applications. By leveraging this information, researchers can effectively synthesize, characterize, and utilize this valuable scaffold in the pursuit of novel materials and therapeutic agents.

References

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. JOCPR. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

-

SlideShare. (n.d.). Pyrimidine. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). [2-(2,6-Dimethoxy-5-nitro-pyrimidin-4-yl)-vinyl]-dimethyl-amine. Retrieved from [Link]

-

Growing Science. (2021). Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.

-

PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.

-

PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethyl-2-methoxyethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). 2-methoxy-N,N-dimethylethanamine|3030-44-2. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-N-methyl-2-pyrimidinamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 2. growingscience.com [growingscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrimidine | PPTX [slideshare.net]

- 5. 4-Methoxy-N-methyl-2-pyrimidinamine | C6H9N3O | CID 23422138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-Dimethylpyrimidin-4-amine | C6H9N3 | CID 579196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methoxy-N,N-dimethylpyrimidin-4-amine spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-N,N-dimethylpyrimidin-4-amine

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic compounds fundamental to various areas of chemical and pharmaceutical research. The pyrimidine core is a key structural motif in nucleobases, vitamins, and a multitude of synthetic drugs, exhibiting a wide range of biological activities including anticancer and anti-inflammatory properties.[1][2] Accurate structural elucidation and characterization of such derivatives are paramount for advancing drug discovery and development.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in established principles of spectroscopic analysis and serves as an authoritative reference for researchers, scientists, and drug development professionals. We will delve into the causality behind the expected spectral features, providing a self-validating framework for the characterization of this molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C).[3]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides data on the number, connectivity, and electronic environment of hydrogen atoms in a molecule.

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving the sample in a deuterated solvent to avoid overwhelming solvent proton signals.

-

Sample Preparation: 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4]

-

Instrument Setup: The spectrum is typically acquired on a 300-600 MHz spectrometer.[3]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is used.[3]

-

Number of Scans: 8-16 scans are generally sufficient to achieve a good signal-to-noise ratio.[3]

-

Spectral Width: A range of 0 to 10 ppm is adequate for this compound.[3]

-

Reference: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]

-

Caption: Experimental workflow for ¹H NMR Spectroscopy.

The structure of this compound presents four distinct proton environments, leading to a relatively simple yet informative ¹H NMR spectrum.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrimidine H-6 | ~8.0 - 8.2 | Doublet (d) | 1H | Located on the pyrimidine ring, deshielded by adjacent electronegative nitrogen atoms. Coupled to H-5. |

| Pyrimidine H-5 | ~6.3 - 6.6 | Doublet (d) | 1H | Shielded relative to H-6 due to the influence of the adjacent amino group. Coupled to H-6. |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet (s) | 3H | Protons on a carbon attached to an electronegative oxygen. No adjacent protons to couple with.[4] |

| Dimethylamino (-N(CH₃)₂) | ~3.1 - 3.3 | Singlet (s) | 6H | Protons on carbons attached to nitrogen. No adjacent protons to couple with. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule, with each unique carbon atom typically producing a distinct signal.[3]

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is generally required due to the low natural abundance of the ¹³C isotope.[4]

-

Instrument Setup: The experiment is run on the same spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon and enhance signal intensity.[3]

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary.[3]

-

Relaxation Delay: An appropriate delay (e.g., 2 seconds) is used to allow for full carbon relaxation between pulses.[4]

-

Caption: Experimental workflow for ¹³C NMR Spectroscopy.

The molecule has 7 carbon atoms, but due to the symmetry of the dimethylamino group, only 6 unique carbon signals are expected.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrimidine C-2 | ~168 - 172 | Attached to a nitrogen and the electron-donating methoxy group. |

| Pyrimidine C-4 | ~162 - 166 | Attached to two nitrogens and the electron-donating dimethylamino group. |

| Pyrimidine C-6 | ~155 - 158 | Aromatic carbon adjacent to two nitrogen atoms. |

| Pyrimidine C-5 | ~105 - 110 | Shielded by the adjacent amino group at C-4. |

| Methoxy (-OCH₃) | ~53 - 56 | Aliphatic carbon attached to an electronegative oxygen.[5][6] |

| Dimethylamino (-N(CH₃)₂) | ~37 - 40 | Aliphatic carbons attached to nitrogen.[7] |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of specific chemical bonds. It is an excellent tool for identifying the functional groups present.

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is commonly prepared. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

Data Collection: The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

Caption: Experimental workflow for FT-IR Spectroscopy.

The IR spectrum will confirm the presence of the key functional groups. A crucial observation is the absence of an N-H stretching band, confirming the tertiary nature of the amino group.[8][9]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2950 - 2850 | Medium |

| C=N & C=C Stretch (Ring) | 1600 - 1450 | Strong-Medium (multiple bands) |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong[7][8] |

| C-O Stretch (Aromatic Ether) | 1275 - 1200 (asymmetric) & 1050 - 1010 (symmetric) | Strong |

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that determines the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.[4]

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Caption: Experimental workflow for Electron Ionization Mass Spectrometry.

The mass spectrum provides the molecular weight and clues to the molecule's structure from its fragmentation.

| m/z Value | Assignment | Rationale |

| 153 | [M]⁺• (Molecular Ion) | Corresponds to the molecular weight of C₇H₁₁N₃O. The odd mass is consistent with the Nitrogen Rule for a molecule containing an odd number (3) of nitrogen atoms.[7] |

| 138 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) from either the methoxy or dimethylamino group. This is a common fragmentation pathway.[1] |

| 122 | [M - CH₂O - H]⁺ | Potential loss of formaldehyde (CH₂O) from the methoxy group followed by loss of a hydrogen radical. |

| 110 | [M - N(CH₃)₂ + H]⁺ | Cleavage of the dimethylamino group. |

The fragmentation of substituted pyrimidines is highly dependent on the nature and position of the substituents, often involving the loss of small neutral molecules or radicals, followed by cleavage of the pyrimidine ring itself.[1]

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a definitive structural confirmation of this compound. ¹H and ¹³C NMR precisely map the proton and carbon skeletons, IR spectroscopy confirms the presence of key functional groups and the tertiary nature of the amine, and Mass Spectrometry verifies the molecular weight and offers insight into substructural components through fragmentation. This guide provides the foundational spectroscopic data and interpretation necessary for the confident identification and further study of this important pyrimidine derivative.

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). BenchChem.

- IR: amines. University of Calgary.

- A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. The Royal Society of Chemistry.

- spectral data analysis of 2-Amino-4,6-dimethoxypyrimidine. (2025). BenchChem.

- Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online.

- Spectroscopy of Amines. (2024). Chemistry LibreTexts.

- Supporting Information - Direct Methylation of N-Methylanilines. Max-Planck-Gesellschaft.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- Significance of Pyrimidine Heterocycles in Contemporary Chemical Research. (n.d.). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to 2-Methoxy-N,N-dimethylpyrimidin-4-amine (CAS: 57054-82-7): A Versatile Building Block in Modern Drug Discovery

This document provides an in-depth technical overview of 2-Methoxy-N,N-dimethylpyrimidin-4-amine, a key heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the compound's synthetic rationale, its utility as a versatile scaffold, and the practical considerations for its use in the laboratory. The pyrimidine core is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to modulate critical biological targets like protein kinases.[1][2] This guide is structured to provide actionable insights, from bench-scale synthesis to its strategic application in creating novel chemical entities.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is the first step in its effective utilization. This compound is a stable, readily handled solid at room temperature. Its key physicochemical data, derived from computational models and data from analogous structures, are summarized below.

| Property | Value | Source |

| CAS Number | 57054-82-7 | - |

| Molecular Formula | C₇H₁₁N₃O | PubChem |

| Molecular Weight | 153.18 g/mol | [3] |

| IUPAC Name | This compound | - |

| Canonical SMILES | CN(C)C1=NC(=NC=C1)OC | [4] |

| Predicted XLogP3 | 0.8 | PubChem |

| Predicted H-Bond Donor Count | 0 | PubChem |

| Predicted H-Bond Acceptor Count | 4 | [3] |

| Predicted Rotatable Bond Count | 2 | [3] |

Spectroscopic Characterization Insights

While a definitive spectrum must be acquired from the specific batch in use, the expected spectroscopic features provide a clear roadmap for characterization:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. Key signals should include a sharp singlet around 3.9-4.1 ppm corresponding to the three protons of the methoxy group (-OCH₃). A second singlet, integrating to six protons, would be observed for the two equivalent methyl groups of the dimethylamino moiety [-N(CH₃)₂], typically appearing around 3.1-3.3 ppm. The two aromatic protons on the pyrimidine ring will appear as doublets in the aromatic region (typically 6.0-8.5 ppm), with their coupling constant revealing their positional relationship.

-

¹³C NMR: The carbon spectrum will confirm the presence of all seven carbon atoms. Distinct signals are expected for the methoxy carbon (~55 ppm), the dimethylamino carbons (~38 ppm), and the four unique carbons of the pyrimidine ring, with the C2 and C4 carbons directly attached to heteroatoms appearing further downfield.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a clear molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 153 and 154, respectively, confirming the compound's molecular weight.

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved through a sequential nucleophilic aromatic substitution (SNAr) pathway, starting from a readily available di-halogenated pyrimidine. This approach offers high regioselectivity and good overall yields.

Synthetic Rationale and Strategy

The chosen strategy employs 2,4-dichloropyrimidine as the starting material. The two chlorine atoms are activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms within the pyrimidine ring. The key to a successful synthesis is controlling the sequential addition of the nucleophiles: sodium methoxide and dimethylamine.

Why this order? The methoxide ion is a "harder" and generally more reactive nucleophile than dimethylamine. By performing the methoxylation at a lower temperature first, we can achieve selective monosubstitution at either the 2- or 4-position. Subsequently, introducing dimethylamine at a higher temperature drives the second substitution to completion. This stepwise approach prevents the formation of undesired symmetrical byproducts (e.g., 2,4-bis(dimethylamino)pyrimidine) and maximizes the yield of the target molecule.

Detailed Experimental Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

2,4-Dichloropyrimidine

-

Sodium Methoxide (NaOMe), 25% solution in Methanol

-

Dimethylamine, 40% aqueous solution

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl Acetate/Hexanes solvent system

Procedure:

-

Step 1: Methoxylation.

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloropyrimidine (1.0 eq).

-

Dissolve the starting material in anhydrous methanol.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add sodium methoxide solution (1.05 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: slow, cold addition prevents di-substitution and other side reactions.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Step 2: Amination.

-

To the reaction mixture from Step 1, add the aqueous dimethylamine solution (2.0-3.0 eq).

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (or seal in a pressure vessel and heat to 80-100 °C) for 12-18 hours. The excess amine and higher temperature are required to drive the second, less facile substitution to completion.

-

Self-Validation: Monitor the disappearance of the chloro-intermediate by TLC.

-

-

Workup and Purification.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Re-dissolve the resulting residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. This sequence removes inorganic salts, neutralizes any remaining acid, and removes bulk water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

-

Section 3: Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its role as a versatile scaffold. Its functional groups provide multiple handles for diversification, making it a valuable starting point for building libraries of compounds aimed at various biological targets.

Core Reactivity

-

Pyrimidine Nitrogens: The ring nitrogens are weakly basic and can be protonated or act as ligands for metal catalysts in cross-coupling reactions if other reactive sites are introduced on the ring.

-

Methoxy Group: The 2-methoxy group is relatively stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a hydroxyl group, transforming the scaffold into a pyrimidinone. This opens up another avenue for derivatization.

-

Dimethylamino Group: This group is generally stable and serves primarily to modulate the electronic properties and solubility of the final molecule.

Application as a Scaffold for Kinase Inhibitors

The 2-aminopyrimidine core is a cornerstone of many approved and investigational kinase inhibitors.[5][6] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[6] this compound can be used as a key fragment in the synthesis of such inhibitors.

A common strategy involves introducing a reactive handle, such as a halogen, at the 5-position of the pyrimidine ring. This can be achieved by starting the synthesis with, for example, 5-bromo-2,4-dichloropyrimidine. The resulting halogenated version of our title compound can then undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append complex aryl or heteroaryl groups, which are crucial for achieving potency and selectivity against a specific kinase target.

This modular approach allows for the rapid generation of a library of analogs where the "R" group can be systematically varied to probe the structure-activity relationship (SAR) and optimize for binding affinity, selectivity, and pharmacokinetic properties.

Section 4: Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. Therefore, it must be handled with the assumption that it is hazardous, based on data from structurally related aminopyrimidines.[7][8][9]

-

Potential Hazards:

-

Required Personal Protective Equipment (PPE):

-

Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.

-

-

Handling Procedures:

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[10][11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide 2-4 cupfuls of water to drink. Seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

-

Section 5: Conclusion

This compound is more than just a catalog chemical; it is a strategically designed building block for modern synthetic and medicinal chemistry. Its straightforward, regioselective synthesis makes it an accessible starting material. The inherent chemical nature of its substituted pyrimidine core provides a robust and versatile platform for developing complex molecular architectures, particularly in the highly competitive field of kinase inhibitor drug discovery. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate their research and development programs.

References

- PubChemLite. 2-methoxy-6-(4-methoxybenzenecarboximidoyl)-n,n-dimethyl-pyrimidin-4-amine (C15H18N4O2).

- Fisher Scientific. Material Safety Data Sheet - 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine.

- MOLBASE Encyclopedia. 2-methoxy-N,N-dimethylethanamine|3030-44-2.

- BenchChem. Derivatization of 2-Amino-4,6-dimethoxypyrimidine for Drug Discovery: Application Notes and Protocols.

- Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine.

- Sigma-Aldrich. SAFETY DATA SHEET - N,N-dimethylpyridin-4-amine.

- TCI Chemicals. SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine.

- Fisher Scientific. SAFETY DATA SHEET - 2-(4-Methoxybenzylamino)pyridine.

- BIOFOUNT. This compound (CAS:57054-82-7).

- BenchChem. 2-Cyclopropyl-N,N-dimethylpyrimidin-4-amine.

- PubChemLite. 2-methoxy-n,n-dimethyl-4-[2-naphthylmethyl-(3-oxo-3-pyrimidin-2-yl-propanoyl)amino]benzamide.

- BenchChem. 5-Methoxy-2-methylpyrimidin-4-ol | 698-35-1.

- PubChem. 4-Amino-5-methoxymethyl-2-methylpyrimidine | C7H11N3O | CID 2305652.

- USA Chemical Suppliers. Products: '0-9', Page: 679.

- PubChem. N,N-Dimethylpyrimidin-4-amine | C6H9N3 | CID 579196.

- PubChem. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715.

- PubChem. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779.

- PubChem. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946.

- National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- European Patent Office. 2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF.

- PubChem. 4-Methoxy-N-methyl-2-pyrimidinamine | C6H9N3O | CID 23422138.

- BenchChem. 2-Ethyl-N,5-dimethylpyrimidin-4-amine.

- MDPI. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Amino-5-methoxymethyl-2-methylpyrimidine | C7H11N3O | CID 2305652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-methoxy-6-(4-methoxybenzenecarboximidoyl)-n,n-dimethyl-pyrimidin-4-amine (C15H18N4O2) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methoxy-N-methyl-2-pyrimidinamine | C6H9N3O | CID 23422138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Methoxy-N,N-dimethylpyrimidin-4-amine

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development. As a fundamental component of nucleobases, its derivatives are integral to a multitude of biological processes.[1] The diverse pharmacological activities of substituted pyrimidines, including antiviral, antitumor, and antibacterial properties, have established them as privileged structures in the synthesis of novel therapeutic agents.[2][3] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their safety and efficacy.

This guide provides a comprehensive, in-depth technical overview of the methodologies employed in the structure elucidation of a specific pyrimidine derivative, 2-Methoxy-N,N-dimethylpyrimidin-4-amine. We will delve into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to ensure a robust and self-validating analytical workflow.

Chapter 1: The Analytical Workflow: A Multi-faceted Approach to Structure Confirmation

The unambiguous determination of a molecule's structure is rarely accomplished with a single analytical technique. Instead, a synergistic approach is employed, where each method provides a unique piece of the structural puzzle. For a small organic molecule like this compound, the workflow logically progresses from determining the molecular formula and fragmentation patterns (MS) to mapping the carbon-hydrogen framework (NMR) and identifying functional groups (FTIR).

Caption: A logical workflow for the structure elucidation of a small organic molecule.

Chapter 2: Mass Spectrometry - Unveiling the Molecular Mass and Fragmentation Pathway

Mass spectrometry is an essential first step in structure elucidation, providing the molecular weight and, with high-resolution instruments, the molecular formula of the analyte.[4] For this compound, Electron Ionization (EI) is a suitable technique as it induces reproducible fragmentation, offering valuable structural clues.[5][6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Rationale: EI is a "hard" ionization technique that imparts significant energy to the analyte, causing it to fragment in a predictable manner. The standard electron energy of 70 eV is utilized as it provides stable and reproducible fragmentation patterns, which are crucial for structural interpretation and comparison with spectral libraries.[6]

Step-by-Step Methodology:

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for sample purification and controlled introduction.[7]

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a beam of electrons with a standard energy of 70 eV.[5]

-

Ion Acceleration and Separation: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated by an electric field and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Interpretation: Predicted Mass Spectrum

The expected molecular weight of this compound (C₇H₁₁N₃O) is 153.18 g/mol . The EI mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 153.

Table 1: Predicted Key Fragment Ions in the EI-MS of this compound

| m/z | Predicted Fragment | Proposed Loss |

| 153 | [C₇H₁₁N₃O]⁺ | Molecular Ion (M⁺) |

| 138 | [C₆H₈N₃O]⁺ | Loss of a methyl radical (•CH₃) from the methoxy or dimethylamino group |

| 124 | [C₆H₁₀N₃]⁺ | Loss of a formyl radical (•CHO) from the methoxy group |

| 110 | [C₅H₈N₃]⁺ | Loss of the methoxy group as a radical (•OCH₃) |

| 81 | [C₄H₅N₂]⁺ | Cleavage of the pyrimidine ring |

The fragmentation of substituted pyrimidines is heavily influenced by the nature and position of the substituents.[1][2][3] The initial fragmentation is likely to involve the loss of small radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[1]

Caption: Predicted mass spectral fragmentation pathway for this compound.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[8][9] For this compound, ¹H and ¹³C NMR are fundamental, while 2D techniques like COSY and HSQC can further confirm assignments.

Experimental Protocol: ¹H and ¹³C NMR

Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[10] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0 ppm).[8]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[4]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for ¹H).

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: A Fourier transform is applied to the FID to convert it into the frequency-domain NMR spectrum. Phasing and baseline correction are performed to obtain a clean spectrum.

Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

The chemical shifts in the NMR spectra of pyrimidines are significantly influenced by the electronic nature of the substituents.[6][11] Electron-donating groups, such as the methoxy and dimethylamino groups in our target molecule, will shield the ring protons, causing them to appear at a higher field (lower ppm).[11]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | d | 1H | H-6 | Pyrimidine ring proton adjacent to a nitrogen. |

| ~6.0 | d | 1H | H-5 | Pyrimidine ring proton shielded by the amino group. |

| ~3.9 | s | 3H | -OCH₃ | Methoxy protons. |

| ~3.1 | s | 6H | -N(CH₃)₂ | Dimethylamino protons. |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C-2 | Carbon attached to two heteroatoms (N and O). |

| ~162 | C-4 | Carbon attached to two nitrogen atoms. |

| ~158 | C-6 | Pyrimidine ring carbon. |

| ~95 | C-5 | Pyrimidine ring carbon shielded by the amino group. |

| ~54 | -OCH₃ | Methoxy carbon. |

| ~37 | -N(CH₃)₂ | Dimethylamino carbons. |

Chapter 4: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Experimental Protocol: FTIR Spectroscopy

Rationale: The choice of sampling technique depends on the physical state of the sample. For a solid sample, the KBr pellet method ensures that the sample is finely dispersed in an IR-transparent matrix, minimizing scattering of the IR beam.[2][12] Attenuated Total Reflectance (ATR) is a simpler alternative that requires minimal sample preparation.[2][3]

Step-by-Step Methodology (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be run first for background correction.[2]

Data Interpretation: Predicted FTIR Spectrum

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (-OCH₃, -N(CH₃)₂) |

| 1620-1580 | C=N and C=C stretch | Pyrimidine ring |

| 1335-1250 | C-N stretch | Aromatic amine |

| 1250-1020 | C-O stretch | Aryl ether |

The C-N stretching vibration of the aromatic amine is expected to be a strong band in the 1335-1250 cm⁻¹ region.[13] The C-O stretching of the aryl ether (methoxy group) will likely appear as a strong band between 1250-1020 cm⁻¹.[14]

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry provides the molecular formula and key fragmentation information. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework and the chemical environment of each atom. Finally, FTIR spectroscopy confirms the presence of the key functional groups. By integrating the insights from each of these powerful methods, a confident and unambiguous structural assignment can be achieved, which is a critical step in the journey of drug discovery and development.

References

-

Chemistry Analytical Lab, FT-IR Spectroscopy. Sample preparation for FT-IR. Available from: [Link]

-

RTI Laboratories. FTIR Analysis. Available from: [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

-

University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. Available from: [Link]

-

Chemistry LibreTexts. The 1H-NMR experiment. Available from: [Link]

-

American Chemical Society Publications. A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Available from: [Link]

-

Chemistry LibreTexts. Electron Ionization. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available from: [Link]

-

PubChem. 2-Methylpyrimidin-4-amine. Available from: [Link]

-

NIST WebBook. Pyrimidine, 2-methoxy-. Available from: [Link]

-

Wikipedia. Electron ionization. Available from: [Link]

-

Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. Available from: [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available from: [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. jascoinc.com [jascoinc.com]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. rtilab.com [rtilab.com]

- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. eng.uc.edu [eng.uc.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyrimidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potency of the Pyrimidine Core

In the landscape of medicinal chemistry, few heterocyclic scaffolds command the same level of attention and therapeutic significance as pyrimidine.[1][2] Its foundational presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—provides a biological rationale for its privileged status in drug design.[1][3] This inherent biocompatibility, combined with the pyrimidine ring's capacity for hydrogen bonding and π-π stacking interactions, makes it an exceptionally versatile framework for engaging a multitude of biological targets.[4] Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.[1][3][5] Numerous FDA-approved medicines, such as the anticancer agent 5-fluorouracil and the antiviral drug Zidovudine, feature a pyrimidine nucleus, underscoring the scaffold's profound impact on modern medicine.[3][4]

This guide provides an in-depth exploration of the strategies and methodologies underpinning the discovery and synthesis of novel pyrimidine derivatives. Moving beyond mere procedural descriptions, it delves into the causal reasoning behind experimental choices, offering field-proven insights to navigate the complexities of contemporary drug development. We will traverse the journey from initial discovery paradigms to the nuances of synthetic execution and final analytical validation, equipping researchers with the knowledge to innovate within this vital area of medicinal chemistry.

Part I: Strategic Frameworks for Discovering Novel Pyrimidine Leads

The inception of a new pyrimidine-based therapeutic candidate begins with a strategic discovery approach. The choice of strategy is dictated by the available knowledge of the biological target and the desired therapeutic outcome.

Target-Based Drug Discovery (TBDD)

The TBDD paradigm is the dominant strategy when the biological target of a disease is well-characterized. The core principle is the rational design of molecules to modulate the activity of a specific protein, such as an enzyme or receptor, that is implicated in the disease pathology.

Causality in TBDD: The effectiveness of TBDD hinges on a deep understanding of the target's three-dimensional structure and its mechanism of action. For pyrimidine derivatives, this often involves designing molecules that act as kinase inhibitors.[1] The pyrimidine scaffold serves as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common tactic for achieving potent and selective inhibition. Computational tools like molecular docking and virtual screening are indispensable in this phase, allowing for the in silico evaluation of vast virtual libraries of pyrimidine compounds to prioritize those with the highest predicted binding affinity and most favorable interaction profiles.

Sources

Reactivity of 2-methoxypyrimidine compounds

An In-depth Technical Guide to the Reactivity of 2-Methoxypyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methoxypyrimidine scaffold is a privileged heterocyclic motif integral to numerous biologically active molecules and pharmaceutical agents.[1] Its reactivity is governed by the electronic interplay between the electron-donating methoxy group and the intrinsically electron-deficient pyrimidine ring. This guide provides a comprehensive technical overview of the core reactivity principles of 2-methoxypyrimidine compounds. We will delve into the causality behind its reaction patterns, focusing on nucleophilic aromatic substitution (SNAr), electrophilic substitution, and modern transition-metal-catalyzed cross-coupling reactions. Detailed mechanistic insights and field-proven experimental protocols are provided to empower researchers in leveraging this versatile scaffold for drug discovery and development.

Introduction: The Electronic Landscape of 2-Methoxypyrimidine

The pyrimidine ring is a diazine, characterized by two nitrogen atoms at positions 1 and 3. This arrangement renders the ring electron-deficient and susceptible to nucleophilic attack. The placement of a methoxy group at the C2 position introduces a powerful +M (mesomeric) and -I (inductive) effect. While the inductive effect withdraws electron density, the mesomeric effect, where the oxygen's lone pair donates into the ring, is dominant. This donation preferentially increases electron density at the C4 and C6 positions, and to a lesser extent, the C5 position.

This electronic distribution is pivotal as it dictates the regioselectivity of various transformations. The nitrogen atoms act as strong electron sinks, making the C2, C4, and C6 positions electrophilic and thus prime targets for nucleophiles.

Caption: Electronic landscape of the 2-methoxypyrimidine core.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry. The electron-deficient nature of the ring facilitates the attack of nucleophiles, leading to the displacement of a leaving group.

Regioselectivity and Leaving Groups

In substituted 2-methoxypyrimidines, the positions most susceptible to SNAr are C4 and C6, followed by C2.[2] This is because the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atoms.[2]

When a good leaving group (e.g., a halide like Cl or a sulfone) is present at C4 or C6, it is readily displaced by a wide range of nucleophiles (amines, alkoxides, thiolates). The 2-methoxy group itself is generally a poor leaving group but can be displaced under harsh conditions or if the ring is highly activated by other electron-withdrawing groups. However, groups like methylsulfonyl (MeSO₂) are excellent leaving groups at the C2 position.

Interestingly, the regioselectivity can be highly dependent on the nucleophile. For instance, in 2-MeSO₂-4-chloropyrimidine, amines selectively attack the C4 position, displacing the chloride, while alkoxides preferentially attack the C2 position, displacing the methylsulfonyl group.[3] This dichotomy is attributed to the formation of a hydrogen bond between the acidic protons of the MeSO₂ group and the alkoxide, which directs the nucleophile to the C2 position.[3]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Characterization of 2-Methoxy-N,N-dimethylpyrimidin-4-amine and its analogs

An In-Depth Technical Guide to the Characterization of 2-Methoxy-N,N-dimethylpyrimidin-4-amine and its Analogs

Abstract

This technical guide provides a comprehensive framework for the chemical characterization of this compound, a substituted pyrimidine of interest in medicinal chemistry and materials science. Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals due to their diverse pharmacological activities.[1] A thorough and unambiguous characterization is therefore a critical prerequisite for any downstream application, from drug discovery to process optimization. This document details a multi-technique approach, integrating synthesis, purification, and spectroscopic analysis. It is designed to serve as a practical resource for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each methodological choice. We will explore a plausible synthetic route and delve into the interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Furthermore, this guide extends the characterization principles to common analogs, providing a predictive framework for understanding how structural modifications influence analytical data.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of modern chemistry and biology.[2] It forms the core of nucleobases such as cytosine, thymine, and uracil, making it fundamental to the structure of DNA and RNA. This inherent biological relevance has established pyrimidine derivatives as "privileged pharmacophores" in drug discovery, leading to the development of therapeutics across a wide range of disease areas, including oncology, infectious diseases, and inflammation.[3][4]

This compound incorporates three key functional groups onto this scaffold: a potent electron-donating dimethylamino group at the C4 position, an electron-donating methoxy group at the C2 position, and the core pyrimidine heterocycle. The interplay of these substituents dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making a precise and exhaustive characterization essential for predicting its behavior in chemical and biological systems.

Synthesis and Purification Strategy

A robust characterization begins with a pure substance. While numerous methods exist for pyrimidine synthesis, a logical and efficient approach for this compound involves a sequential nucleophilic aromatic substitution (SNAr) starting from a readily available dihalopyrimidine.

Rationale for Synthetic Route

The chosen precursor is 2,4-dichloropyrimidine. The reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4 > C2 > C5 for SNAr reactions.[5][6] This inherent selectivity allows for a controlled, stepwise introduction of the desired functional groups.

-

Step 1: Amination at C4. The first substitution is performed with dimethylamine. The higher electrophilicity of the C4 position ensures that the amine will preferentially displace the chloride at this site.

-

Step 2: Methoxylation at C2. The second substitution is carried out using sodium methoxide. The resulting 2-chloro-N,N-dimethylpyrimidin-4-amine is reacted to displace the remaining chloride, yielding the final product.

This stepwise approach provides superior regiochemical control compared to a one-pot reaction, minimizing the formation of isomeric impurities that can complicate purification and analysis.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 2-Chloro-N,N-dimethylpyrimidin-4-amine.

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Add a 2.0 M solution of dimethylamine in tetrahydrofuran (THF) (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours.

-

Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure. The crude intermediate can be used directly or purified by column chromatography.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the crude 2-Chloro-N,N-dimethylpyrimidin-4-amine (1.0 eq) in anhydrous methanol (MeOH).

-

Add sodium methoxide (1.5 eq) portion-wise at room temperature.

-

Heat the mixture to reflux (approx. 65°C) and stir for 8-12 hours.

-

Monitor the reaction to completion by TLC.

-

Cool the reaction, neutralize with a mild acid (e.g., acetic acid), and concentrate under reduced pressure.

-

Experimental Protocol: Purification

-

Extraction: Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Chromatography: Purify the final product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure compound.[7]

-

Validation: Confirm the purity of the final product by TLC and High-Performance Liquid Chromatography (HPLC).

Comprehensive Spectroscopic Characterization

The structural identity and purity of the synthesized compound must be unequivocally confirmed through a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[3][8]

Caption: Integrated workflow for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The choice of solvent is critical as residual solvent peaks can interfere with the spectrum.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).

The chemical environment of each proton determines its resonance frequency (chemical shift, δ), its integration value (number of protons), and its splitting pattern (multiplicity).[9]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.90 | Doublet (d) | 1H | H6 (Ring Proton) | Adjacent to two electronegative ring nitrogens, leading to significant deshielding. Coupled to H5. |

| ~6.05 | Doublet (d) | 1H | H5 (Ring Proton) | Less deshielded than H6. Coupled to H6. |

| ~3.95 | Singlet (s) | 3H | -OCH₃ | Protons on a methoxy group attached to an aromatic ring typically appear in this region.[10] |

| ~3.10 | Singlet (s) | 6H | -N(CH₃)₂ | Protons on a dimethylamino group are shielded relative to the methoxy group and appear as a singlet. |

¹³C NMR provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~171.5 | C2 (C-OCH₃) | Attached to both an electronegative oxygen and a ring nitrogen, causing strong deshielding. |

| ~163.0 | C4 (C-N(CH₃)₂) | Attached to two ring nitrogens and the exocyclic amino nitrogen. |

| ~157.0 | C6 (CH) | Aromatic CH carbon adjacent to a ring nitrogen. |

| ~98.0 | C5 (CH) | The most shielded ring carbon, influenced by two electron-donating groups. |

| ~54.0 | -OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic system.[11] |

| ~37.5 | -N(CH₃)₂ | Typical chemical shift for carbons of a dimethylamino group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule.[12]

-

Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Add a trace amount of an acid (e.g., formic acid) to promote protonation for positive ion mode analysis.

-

Infuse the solution directly into the ESI source.

The molecular formula is C₇H₁₁N₃O, with a monoisotopic mass of 153.0902 Da.

| m/z (mass-to-charge) | Ion | Interpretation |

| 154.0975 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of the compound. |

| 139.0740 | [M+H - CH₃]⁺ | Loss of a methyl radical from either the methoxy or dimethylamino group. |

| 123.0821 | [M+H - OCH₃]⁺ | Loss of a methoxy radical. |

| 110.0665 | [M+H - N(CH₃)₂]⁺ | Loss of the dimethylamino group as a neutral molecule. |

The fragmentation of pyrimidine derivatives is often characterized by the initial loss of substituents followed by cleavage of the ring itself.[13][14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[16]

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Place a small amount of the solid purified compound directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum.

The spectrum will show characteristic absorption bands corresponding to the vibrations of the molecule's functional groups.[17]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3150 | C-H Stretch | Aromatic (Pyrimidine Ring) |

| 2900-3000 | C-H Stretch | Aliphatic (-CH₃ groups) |

| 1580-1620 | C=N and C=C Stretch | Pyrimidine Ring Skeletal Vibrations |

| 1200-1350 | C-N Stretch | Aromatic Amine |

| 1230-1270 (asymmetric) | C-O Stretch | Aryl-Alkyl Ether (-OCH₃) |

| 1020-1070 (symmetric) | C-O Stretch | Aryl-Alkyl Ether (-OCH₃) |

Characterization of Analogs

The analytical principles established for the parent compound can be extrapolated to predict the characterization data for its analogs. Understanding these shifts is crucial for identifying transformation products or designing new molecules with tailored properties.

| Analog Structure | Key Modification | Expected Change in ¹H NMR | Expected Change in ¹³C NMR | Expected Change in IR |

| Analog 1: 2-Ethylthio-N,N-dimethylpyrimidin-4-amine | -OCH₃ → -SCH₂CH₃ | Methoxy singlet (~3.95 ppm) is replaced by a quartet (~2.9 ppm, -SCH₂-) and a triplet (~1.3 ppm, -CH₃). | Methoxy carbon (~54 ppm) is replaced by S-CH₂ (~25 ppm) and -CH₃ (~15 ppm). C2 carbon shifts slightly upfield. | C-O stretches disappear. C-S stretch appears (~600-800 cm⁻¹). |

| Analog 2: 2-Methoxy-N-methylpyrimidin-4-amine | -N(CH₃)₂ → -NHCH₃ | Dimethylamino singlet (~3.10 ppm) is replaced by a doublet (~2.9 ppm, N-CH₃) and a broad singlet (N-H, variable, ~5-7 ppm). | Dimethylamino carbon (~37.5 ppm) is replaced by a single N-CH₃ signal (~28 ppm). | A new N-H stretch appears (~3300-3500 cm⁻¹). |

| Analog 3: 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine | Addition of -Br at C5 | The doublet for H5 (~6.05 ppm) disappears. The H6 signal becomes a singlet. | C5 signal shifts significantly downfield (~105 ppm). Other ring carbons are also affected. | C-Br stretch appears in the fingerprint region (~500-650 cm⁻¹). |

Conclusion

This guide has outlined a systematic and scientifically grounded approach to the complete characterization of this compound and its analogs. By integrating a logical synthetic strategy with a multi-faceted spectroscopic analysis, researchers can establish the identity, structure, and purity of these valuable heterocyclic compounds with a high degree of confidence. The provided protocols and predictive data serve as a robust starting point for laboratory work, enabling scientists in drug discovery and related fields to accelerate their research and development efforts. The principles of causality—understanding why a signal appears where it does—are paramount for moving beyond simple data collection to true structural elucidation.

References

-

Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. ResearchGate. Available at: [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI. Available at: [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications. Available at: [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health (NIH). Available at: [Link]

-

Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

- Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. Google Patents.

- Method for synthesis preparation of 2-chloro-4-aminopyridine. Google Patents.

-

Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. ResearchGate. Available at: [Link]

-

2-Aminopyrimidine. National Institutes of Health (NIH). Available at: [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. Available at: [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

-

4-Aminopyrimidine. National Institutes of Health (NIH). Available at: [Link]

-

Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available at: [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal. Available at: [Link]

-

Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions. Available at: [Link]

-

¹³C NMR signals of ortho-and meta-carbons of 4-aminopyridine in MeOH. ResearchGate. Available at: [Link]

-